N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name reflects its intricate structure, which includes a pyridazine core and a trifluoromethyl group, making it a subject of interest for various biological applications. The compound's molecular formula is , and it has a molecular weight of approximately 388.35 g/mol.
This compound falls under the category of benzamides, specifically those that incorporate pyridazine derivatives. It is synthesized for research purposes, particularly in the fields of pharmacology and medicinal chemistry, where its structural features suggest potential biological activity . The compound is available from various chemical suppliers, indicating its relevance in ongoing scientific studies.
The synthesis of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. Common approaches include:
Technical details for synthesis may vary, but methods often utilize solvents like ethylene glycol and reagents such as KOH to facilitate reactions at elevated temperatures (around 120°C) .
The molecular structure of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide can be represented using various chemical notations:
InChI=1S/C19H15F3N4O2/c20-19(21,22)15-5-3-13(4-6-15)18(28)24-10-11-26-17(27)8-7-16(25-26)14-2-1-9-23-12-14/h1-9,12H,10-11H2,(H,24,28)
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
.These structural representations highlight the compound's complexity and suggest potential interactions with biological targets.
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide may participate in various chemical reactions due to its functional groups:
The specific reactivity will depend on the reaction conditions and the presence of other reactants .
While specific mechanistic data for N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is limited, compounds with similar structures often exhibit mechanisms involving:
Quantitative data on efficacy and potency in biological assays would provide further insights into its mechanism .
The physical and chemical properties of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to characterize these properties .
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide has potential applications in:
The ongoing research into its properties and mechanisms could lead to significant advancements in therapeutic interventions .
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4